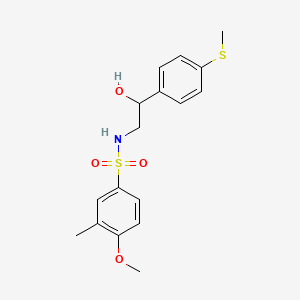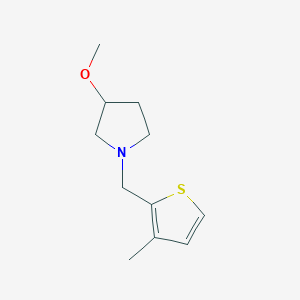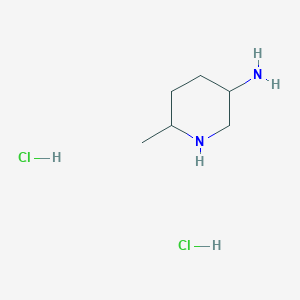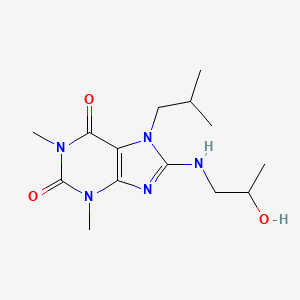![molecular formula C11H13N3OS B2956446 4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione CAS No. 688354-42-9](/img/structure/B2956446.png)
4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, which “4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione” is a part of, has been a topic of interest in medicinal chemistry . Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction are some of the methods used in the synthesis .Molecular Structure Analysis
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C 4 N 2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has gradually become a powerful tool for the synthesis of quinazoline derivatives .科学的研究の応用
Pharmacological Properties
- Antimicrobial, Analgesic, and Anti-inflammatory Activity: Quinazoline derivatives, including those similar to 4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione, have been studied for their potential antimicrobial, analgesic, and anti-inflammatory properties. Compounds with the quinazoline scaffold show promising activity in these areas, indicating their potential for developing new treatments with lesser side effects (Dash, Dash, Laloo, & Medhi, 2017).
Synthesis and Chemical Properties
Cyclic GMP Phosphodiesterase Inhibitors
Quinazoline derivatives have been evaluated for their inhibitory activities towards cyclic GMP phosphodiesterase, which is significant for vascular health and function. Specific substitutions at various positions on the quinazoline ring structure are critical for enhancing this inhibitory activity, potentially leading to medical applications in treating vascular conditions (Takase et al., 1994).
Synthesis of Substituted 2-Benzoylaminothiobenzamides and Ring Closure to Quinazoline-4-thiones
Research into the synthesis methods of quinazoline-4-thiones, including steps involving ring closure and the use of various catalyzing agents, offers insights into the chemical properties and potential applications of these compounds in various scientific and medicinal fields (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).
Biological Activity and Applications
Antimicrobial Studies
The antimicrobial properties of quinazoline derivatives are an area of significant research. Studies have shown that certain synthesized compounds exhibit promising antimicrobial activities, which could be crucial for developing new antimicrobial agents (Gupta & Chaudhary, 2012).
Cytotoxic Drug Development
Quinazoline derivatives have been investigated for their cytotoxic properties, specifically in the context of developing new antitumoral agents. This research has led to the identification of compounds with significant cytotoxic activity against various cancer cell lines, offering potential pathways for cancer treatment development (Renault et al., 1983).
将来の方向性
Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests that “4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione” and similar compounds may continue to be a topic of interest in future research.
作用機序
Quinazoline Derivatives
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Target of Action
The specific targets of quinazoline derivatives can vary depending on the specific compound and its structure. Some quinazoline derivatives have been found to inhibit enzymes like α-amylase , while others have shown activity against various types of cancer cells .
Mode of Action
The mode of action of quinazoline derivatives can also vary widely. For example, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a type of bacteria .
Biochemical Pathways
The biochemical pathways affected by quinazoline derivatives can be diverse, depending on the specific compound and its targets. For example, some quinazoline derivatives have been found to inhibit the enzymes α-amylase and α-glucosidase, which are involved in the breakdown of carbohydrates .
Result of Action
The molecular and cellular effects of quinazoline derivatives can be diverse. For example, some quinazoline derivatives have been found to inhibit the growth of various types of cancer cells .
特性
IUPAC Name |
4-(2-methoxyethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-7-6-12-10-8-4-2-3-5-9(8)13-11(16)14-10/h2-5H,6-7H2,1H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXFOZYJIUOBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2956366.png)


![N-(3-ethylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2956373.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2956375.png)



![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2956382.png)


![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)
